molecular formula C127H201N35O49S3 B612298 Conantokin R

Conantokin R

Número de catálogo: B612298
Peso molecular: 3098.4 g/mol
Clave InChI: MJQQZSPLVNQFRB-HHXUSTKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : Conantokin-R se puede sintetizar mediante síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los residuos de ácido gamma-carboxiglutámico se introducen mediante modificaciones postraduccionales .

Métodos de producción industrial: : La producción industrial de Conantokin-R implica la extracción del veneno de Conus radiatus, seguida de procesos de purificación y caracterización. Se emplean técnicas cromatográficas avanzadas para aislar Conantokin-R de otros componentes del veneno .

Análisis De Reacciones Químicas

Tipos de reacciones: : Conantokin-R experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Aplicaciones Científicas De Investigación

Neuropharmacology

Conantokin R's primary application lies in its role as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function, making them key targets for various neurological conditions. Con-R's ability to inhibit NMDA receptor-mediated excitatory postsynaptic currents suggests potential applications in:

  • Epilepsy : Con-R has shown anticonvulsant properties in animal models, indicating its potential for treating seizure disorders .
  • Neurodegenerative Diseases : Research indicates that con-R may be beneficial in managing conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis by mitigating excitotoxicity associated with these disorders .

Pain Management

Studies have highlighted conantokins' analgesic properties, positioning them as candidates for pain management therapies. Con-R has been shown to reduce pain responses in various preclinical models, suggesting its utility in treating chronic pain conditions .

Psychiatric Disorders

This compound may also play a role in addressing psychiatric conditions linked to NMDA receptor dysregulation. Its application could extend to treating anxiety, depression, and other mood disorders by modulating excitatory neurotransmission .

Table: Summary of Key Studies on this compound

Study ReferenceFocusFindings
NMDA AntagonismEstablished IC50 of 93 nM; superior potency compared to other conantokins.
Structural AnalysisRevealed conformational changes with divalent cations; increased alpha-helicity enhances stability.
Pain ManagementDemonstrated efficacy in animal models for pain relief; potential for chronic pain treatment.
NeuroprotectionShowed promise in reducing excitotoxicity linked to neurodegenerative diseases; effective against neuronal apoptosis.

Actividad Biológica

Conantokin R (con-R) is a neuroactive peptide derived from the venom of the cone snail Conus radiatus. It is part of the conantokin family, which are known for their potent antagonistic effects on the N-methyl-D-aspartate receptor (NMDAR). This article delves into the biological activity of con-R, focusing on its mechanisms of action, potency, and implications for neurological research and therapeutics.

This compound is a 27-residue peptide characterized by the presence of gamma-carboxyglutamate (Gla) residues, which play a crucial role in its interaction with NMDARs. The peptide exhibits a unique structure that includes a single disulfide bond, contributing to its stability and activity.

Mechanism of Action:

  • Con-R acts as a non-competitive antagonist of NMDARs, inhibiting ion flow through the receptor channels primarily by binding to the glutamate site on NR2 subunits.
  • It has been shown to effectively block NMDA-induced calcium influx in neurons, which is critical for various neuronal signaling processes .

Potency and Selectivity

Research indicates that con-R possesses a high potency as an NMDAR antagonist. In assays measuring its effectiveness:

  • The IC50 value for con-R has been reported at approximately 93 nM , making it significantly more potent than other conantokins such as con-G and con-T .
  • Con-R displays selectivity for different NMDAR subunits, particularly favoring NR2A and NR2B subunits, which are crucial in mediating excitatory neurotransmission in the central nervous system .

Biological Effects

The biological activity of con-R extends beyond simple receptor antagonism. It has been implicated in various physiological processes:

  • Anticonvulsant Activity: Con-R has demonstrated efficacy in reducing seizure activity in animal models. Its protective index was noted to be 17.5 in audiogenic seizure models, indicating a strong potential for therapeutic use in epilepsy .
  • Neuroprotection: The peptide's ability to inhibit excessive calcium influx suggests a role in protecting neurons from excitotoxic damage associated with conditions like ischemia and neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have explored the effects of con-R on neuronal function:

  • Calcium Influx Studies: In cultured primary rat hippocampal neurons, con-R was shown to diminish NMDA-induced calcium influx effectively. This effect was consistent across various developmental stages of the neurons, indicating its potential utility in both immature and mature neuronal contexts .
  • Phosphorylation Effects: Con-R influences cAMP response element-binding protein (CREB) phosphorylation, which is vital for neuronal survival and plasticity. In immature neurons, it inhibited NMDA-mediated increases in phosphorylated CREB levels but did not affect these levels in mature neurons .
  • Behavioral Studies: In vivo studies have demonstrated that con-R induces sleep-like states in young mice while exhibiting hyperactive behavior in older specimens. These findings highlight age-dependent effects that could be critical when considering therapeutic applications .

Comparative Analysis of Conantokins

The following table summarizes key characteristics of various conantokins, including con-R:

Conantokin Length (Residues) IC50 (nM) Primary Target Subunits Notable Effects
This compound2793NR2A, NR2BAnticonvulsant, neuroprotective
Conantokin G17200NR2BPain relief, neuroprotection
Conantokin T19150NR2ACalcium influx inhibition

Propiedades

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(4R,7S,10S,13S,16R)-13-(4-aminobutyl)-7-(2-amino-2-oxoethyl)-4-[[(2S)-1-[(2S)-2-carboxypyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadec-16-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4,4-dicarboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H201N35O49S3/c1-15-57(8)93(116(192)142-62(13)96(172)145-69(24-16-19-36-128)99(175)137-51-89(167)144-83-52-213-214-53-84(113(189)157-82(43-63-29-31-64(163)32-30-63)117(193)162-40-23-28-85(162)126(210)211)158-109(185)80(48-86(132)164)156-115(191)92(56(6)7)159-104(180)71(148-112(83)188)26-18-21-38-130)161-111(187)81(49-87(133)165)155-108(184)78(46-67(122(202)203)123(204)205)152-102(178)72(27-22-39-136-127(134)135)147-95(171)60(11)140-105(181)75(42-54(2)3)151-106(182)76(44-65(118(194)195)119(196)197)150-98(174)59(10)138-94(170)58(9)139-100(176)74(35-41-212-14)149-101(177)70(25-17-20-37-129)146-97(173)61(12)141-114(190)91(55(4)5)160-110(186)79(47-68(124(206)207)125(208)209)154-107(183)77(45-66(120(198)199)121(200)201)153-103(179)73(33-34-90(168)169)143-88(166)50-131/h29-32,54-62,65-85,91-93,163H,15-28,33-53,128-131H2,1-14H3,(H2,132,164)(H2,133,165)(H,137,175)(H,138,170)(H,139,176)(H,140,181)(H,141,190)(H,142,192)(H,143,166)(H,144,167)(H,145,172)(H,146,173)(H,147,171)(H,148,188)(H,149,177)(H,150,174)(H,151,182)(H,152,178)(H,153,179)(H,154,183)(H,155,184)(H,156,191)(H,157,189)(H,158,185)(H,159,180)(H,160,186)(H,161,187)(H,168,169)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,134,135,136)/t57-,58-,59-,60-,61-,62-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,91-,92-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQZSPLVNQFRB-HHXUSTKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H201N35O49S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3098.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.